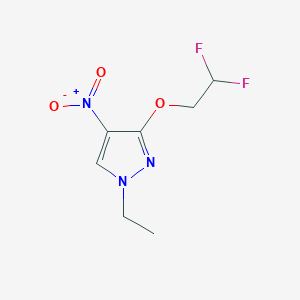
3-(2,2-difluoroethoxy)-1-ethyl-4-nitro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Difluoroethoxy)-1-ethyl-4-nitro-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a difluoroethoxy group, an ethyl group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-difluoroethoxy)-1-ethyl-4-nitro-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Ethylation: The ethyl group is introduced through an alkylation reaction using ethyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic steps, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield corresponding amines.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products:
Aminopyrazoles: From the reduction of the nitro group.
Substituted Pyrazoles: From nucleophilic substitution reactions.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Fluorinated Compounds: The difluoroethoxy group imparts unique properties, making it valuable in the design of novel fluorinated compounds.
Biology and Medicine:
Enzyme Inhibitors: The compound’s structure allows it to act as an inhibitor for certain enzymes, making it useful in biochemical research.
Industry:
Agrochemicals: Used in the development of new pesticides and herbicides.
Materials Science: Incorporated into polymers and other materials to enhance their properties.
作用機序
The mechanism by which 3-(2,2-difluoroethoxy)-1-ethyl-4-nitro-1H-pyrazole exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The difluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.
3-(2,2-Difluoroethoxy)-1-ethyl-5-nitro-1H-pyrazole: Similar structure but with the nitro group at a different position on the pyrazole ring.
Uniqueness: 3-(2,2-Difluoroethoxy)-1-ethyl-4-nitro-1H-pyrazole is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the difluoroethoxy group is particularly noteworthy, as it imparts distinct electronic and steric properties that can enhance the compound’s performance in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
3-(2,2-difluoroethoxy)-1-ethyl-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O3/c1-2-11-3-5(12(13)14)7(10-11)15-4-6(8)9/h3,6H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBGYYSKOOOEIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S,4S,5R,6S)-6-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B8019825.png)
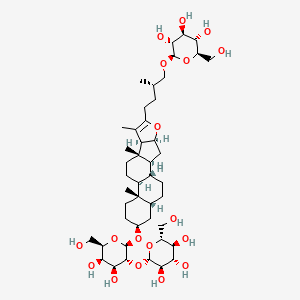
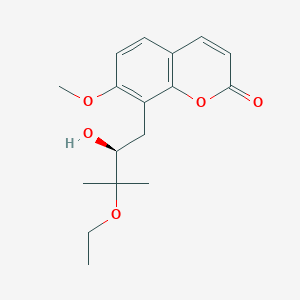
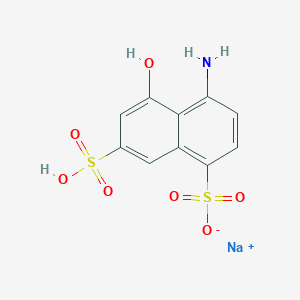
![({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetic acid](/img/structure/B8019842.png)
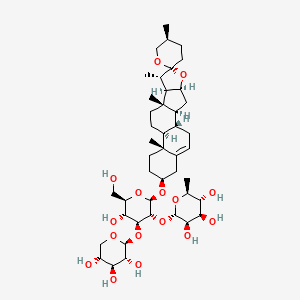
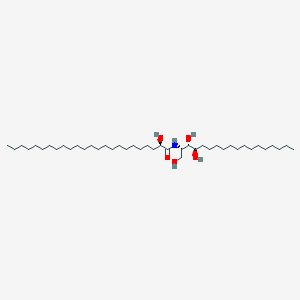
![ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B8019882.png)
![2-methyl-2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B8019889.png)
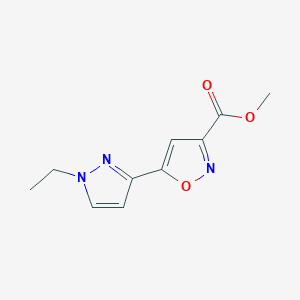
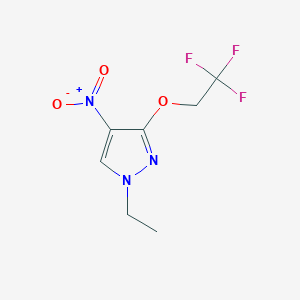
![Bis[(5-fluorothiophen-2-YL)methyl]amine](/img/structure/B8019922.png)
![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B8019932.png)
